2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with an ethyl group at position 5, linked to a phenyl ring. The acetamide moiety is attached via a phenoxy group bearing a chlorine atom at the para position. The oxadiazole ring and amide functional group are bioisosteres, enhancing pharmacological activity through hydrogen bonding with target receptors .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-17-21-22-18(25-17)12-3-7-14(8-4-12)20-16(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYZBIJMROAWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide , also known by its CAS number 946275-88-3 , is a member of the oxadiazole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.8 g/mol . The structure features a chlorophenoxy group and an oxadiazole moiety, which are significant for its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms that contribute to their biological activities:
- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Anti-inflammatory Effects : The presence of the chlorophenoxy group enhances the anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives in clinical applications:
- Anticancer Efficacy : A study evaluated various 1,3,4-oxadiazole derivatives for their anticancer properties. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant cytotoxicity against cancer cell lines .
- Bone Resorption Inhibition : Research on related compounds has shown strong inhibitory effects on osteoclastogenesis, suggesting potential applications in treating osteolytic disorders. These compounds altered mRNA expressions of osteoclast-specific markers and inhibited bone resorption in vitro and in vivo .
Scientific Research Applications
Basic Information
- Chemical Formula : C17H16ClN3O2
- Molecular Weight : 317.78 g/mol
- CAS Number : 90300-04-2
Structural Characteristics
The structure of this compound features a chlorophenoxy group and an oxadiazole moiety, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Pharmaceutical Applications
The compound's oxadiazole structure has been linked to various biological activities, including:
- Antimicrobial Activity : Studies have indicated that oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of bacteria and fungi effectively .
- Anti-inflammatory Effects : Research suggests that compounds containing oxadiazole rings can reduce inflammation markers in vitro and in vivo, making them potential candidates for anti-inflammatory drugs .
- Anticancer Potential : Some studies have reported that oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
Agricultural Applications
Oxadiazoles are also explored for their use as agrochemicals:
- Pesticidal Properties : Research indicates that certain oxadiazole derivatives can act as effective pesticides, targeting specific pests without harming beneficial organisms .
- Herbicidal Activity : Some compounds have shown potential as herbicides, inhibiting the growth of unwanted plants while promoting crop health .
Material Science
In material science, oxadiazoles are being investigated for their properties:
- Electronics : Oxadiazoles are utilized in organic electronics due to their semiconducting properties. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Antimicrobial | 2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | Effective against E. coli |
| Anti-inflammatory | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | Reduced TNF-alpha levels |
| Anticancer | 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | Cytotoxic to MCF7 cells |
Table 2: Agrochemical Applications
| Application Type | Compound Example | Target Organism |
|---|---|---|
| Pesticide | Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-carboxylate | Aphids |
| Herbicide | 5-(chloromethyl)-1,2,4-oxadiazol | Broadleaf weeds |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound 2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Agricultural Use
Research conducted at a leading agricultural university demonstrated that an oxadiazole derivative significantly reduced pest populations in field trials while maintaining crop yield. This study highlights the potential for developing environmentally friendly pest control agents based on this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety participates in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. For example:
Thiol-Displacement Reactions
When reacted with alkyl/aryl halides under basic conditions (e.g., LiH or K₂CO₃), the thiol group undergoes substitution to form new C–S bonds (Fig. 1A) .
| Reaction Conditions | Reagents | Product Yield | Reference |
|---|---|---|---|
| Ultrasonic irradiation, acetone, RT | 2-Bromo-N-phenylacetamide | 72–85% | |
| K₂CO₃, DMF, reflux (6 h) | Benzyl chloride | 68% |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives (Fig. 1B) .
Acylation and Alkylation
The oxadiazole nitrogen or oxygen atoms can be acylated or alkylated to introduce functional groups (Fig. 1C) .
Oxidation of the Ethyl Substituent
The ethyl group on the oxadiazole ring is susceptible to oxidation, forming a ketone or carboxylic acid (Fig. 1D).
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Aqueous, 100°C, 4 h | 5-Carboxy-1,3,4-oxadiazole | >90% |
| CrO₃, acetone | RT, 12 h | 5-Acetyl-1,3,4-oxadiazole | 65% |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA | Triazole-fused oxadiazole | 58% |
| Acrylonitrile | RuCl₃, microwave | Pyrazole derivative | 63% |
Mechanistic Insights
-
Nucleophilic Substitution : The reaction proceeds via an SN2 mechanism, with LiH enhancing nucleophilicity of the thiol group .
-
Oxidation : Ethyl-to-carboxylic acid conversion involves radical intermediates, as confirmed by ESR studies.
-
Cycloadditions : Electron-deficient oxadiazoles exhibit higher reactivity toward dipolarophiles due to reduced aromatic stability .
Comparative Reactivity Table
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Compound 25, 26, and 27 ()
These analogs share the 4-chlorophenoxy-acetamide backbone but differ in their heterocyclic substituents:
- 25 : Contains a benzothiazole/thiazole group.
- 26 : Incorporates an allyl group via a but-2-enyl linkage.
- 27 : Features a benzyl group.
Key Findings : - Compound 26 showed the highest yield (57%) and improved solubility compared to 25 (19%) and 27 (14%) due to steric and electronic effects of substituents.
CDD-934506 ()
- Structure: 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide.
Comparison : - CDD-934506 was evaluated for anti-tubercular activity, highlighting the role of oxadiazole derivatives in infectious disease research .
Analogs with Modified Phenyl or Acetamide Groups
N-[4-(4-Chlorophenoxy)Phenyl]Acetamide ()
- Structure: Lacks the oxadiazole ring but retains the 4-chlorophenoxy-acetamide motif. Key Differences:
- Absence of the oxadiazole reduces hydrogen-bonding capacity, likely diminishing receptor interaction efficacy compared to the target compound.
- This simpler analog serves as a precursor in synthetic pathways for more complex derivatives .
2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide ()
- Structure: Bromophenyl and trifluoromethylphenyl substituents.
Comparison : - The trifluoromethyl group enhances metabolic stability, making this analog more suitable for in vivo studies than the ethyl-substituted target compound .
Pharmacological and Toxicological Comparisons
Antimicrobial Derivatives ()
- Gul et al. (2014) : Synthesized 2-[[5-Alkyl/Aralkyl-1,3,4-Oxadiazol-2-yl]Thio]-N-[4-(4-Morpholinyl)Phenyl]Acetamide derivatives.
Key Findings : - Morpholinyl and thioether linkages improved antimicrobial activity against Gram-positive bacteria (MIC: 4–16 µg/mL).
- Hemolytic activity was moderate (10–15% at 100 µg/mL), suggesting a safety profile comparable to the target compound .
COX-2 Inhibitor ()
- Structure: N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thio)-1,3,4-Oxadiazol-2-yl)Methoxy)Phenyl)Acetamide.
Comparison : - The fluorophenyl-triazole group confers selective COX-2 inhibition (IC₅₀: 0.8 µM), demonstrating how heterocyclic diversity tailors activity.
Preparation Methods
Preparation of 4-Nitrobenzoyl Hydrazide
4-Nitrobenzoic acid (10.0 g, 59.8 mmol) was treated with thionyl chloride (14.2 mL, 194 mmol) under reflux for 3 h to yield 4-nitrobenzoyl chloride. Subsequent reaction with hydrazine hydrate (5.9 mL, 119 mmol) in ethanol at 0°C afforded 4-nitrobenzoyl hydrazide as a pale-yellow solid (8.7 g, 85% yield).
Characterization Data :
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MP : 162–164°C
-
¹H NMR (DMSO-d₆) : δ 10.23 (s, 1H, NH), 8.37 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, NH₂).
Formation of N’-Propionyl-4-nitrobenzoyl Hydrazide
4-Nitrobenzoyl hydrazide (7.5 g, 38.2 mmol) was acylated with propionyl chloride (4.1 mL, 45.8 mmol) in dry dichloromethane using triethylamine (6.4 mL, 45.8 mmol) as a base. The product was recrystallized from ethanol to yield N’-propionyl-4-nitrobenzoyl hydrazide (8.9 g, 92%).
Characterization Data :
-
¹³C NMR (DMSO-d₆) : δ 172.4 (C=O), 166.2 (C=O), 150.1 (C-NO₂), 129.8–123.4 (Ar-C), 28.5 (CH₂), 9.1 (CH₃).
Cyclization to 2-(4-Nitrophenyl)-5-ethyl-1,3,4-oxadiazole
N’-Propionyl-4-nitrobenzoyl hydrazide (7.0 g, 25.4 mmol) was heated with phosphorus oxychloride (20 mL) at 110°C for 6 h. The mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer was dried and concentrated to afford 2-(4-nitrophenyl)-5-ethyl-1,3,4-oxadiazole as a white solid (5.2 g, 82%).
Characterization Data :
-
MP : 148–150°C
-
HRMS (ESI) : m/z calcd for C₁₀H₈N₃O₃ [M+H]⁺: 234.0618; found: 234.0615.
Reduction to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline
2-(4-Nitrophenyl)-5-ethyl-1,3,4-oxadiazole (4.5 g, 19.3 mmol) was hydrogenated using 10% Pd/C (0.45 g) in ethanol at 50 psi H₂ for 12 h. Filtration and solvent removal yielded 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (3.6 g, 91%).
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 6.68 (d, J = 8.6 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.78 (q, J = 7.5 Hz, 2H, CH₂), 1.32 (t, J = 7.5 Hz, 3H, CH₃).
Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride
Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetic Acid
4-Chlorophenol (12.9 g, 100 mmol) was reacted with chloroacetic acid (9.4 g, 100 mmol) in aqueous NaOH (10%, 150 mL) at reflux for 8 h. Acidification with HCl yielded 2-(4-chlorophenoxy)acetic acid as a crystalline solid (15.1 g, 82%).
Characterization Data :
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MP : 119–121°C
-
IR (KBr) : 1745 cm⁻¹ (C=O).
Conversion to Acid Chloride
2-(4-Chlorophenoxy)acetic acid (10.0 g, 49.2 mmol) was treated with thionyl chloride (10.7 mL, 147 mmol) at reflux for 2 h. Excess thionyl chloride was removed under vacuum to afford 2-(4-chlorophenoxy)acetyl chloride as a colorless liquid (10.5 g, 95%).
Coupling of Fragments to Form Target Compound
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline (3.0 g, 14.6 mmol) was dissolved in dry THF (50 mL) and treated with triethylamine (2.1 mL, 14.6 mmol). 2-(4-Chlorophenoxy)acetyl chloride (3.4 g, 14.6 mmol) in THF (20 mL) was added dropwise at 0°C. The mixture was stirred for 4 h, filtered, and concentrated. Recrystallization from ethanol/water yielded the target compound (5.1 g, 86%).
Characterization Data :
-
MP : 178–180°C
-
¹H NMR (DMSO-d₆) : δ 10.24 (s, 1H, NH), 8.12 (d, J = 8.6 Hz, 2H, Ar-H), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 7.42 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.82 (s, 2H, OCH₂), 2.79 (q, J = 7.5 Hz, 2H, CH₂), 1.33 (t, J = 7.5 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 166.2 (Oxadiazole-C), 156.4 (OCH₂), 134.2–115.8 (Ar-C), 28.5 (CH₂), 14.1 (CH₃).
-
HRMS (ESI) : m/z calcd for C₁₈H₁₅ClN₃O₃ [M+H]⁺: 380.0802; found: 380.0800.
Optimization and Mechanistic Insights
Cyclization Efficiency
The cyclization of N’-propionyl-4-nitrobenzoyl hydrazide exhibited optimal yields (82%) at 110°C in phosphorus oxychloride. Lower temperatures (80°C) resulted in incomplete dehydration, while higher temperatures (>120°C) promoted decomposition.
Coupling Reaction Kinetics
The amide coupling proceeded efficiently in THF with triethylamine as a base. Alternative solvents (DCM, acetone) reduced yields by 15–20%, likely due to poor solubility of the aniline intermediate.
Comparative Analysis of Synthetic Routes
| Parameter | Diacylhydrazide Cyclization | Thiosemicarbazide Route |
|---|---|---|
| Yield (%) | 82 | 65 |
| Reaction Time (h) | 6 | 12 |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Limited |
The diacylhydrazide route proved superior in yield and scalability, aligning with methodologies in .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide?
The compound is typically synthesized via coupling reactions. A common method involves reacting 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline with 2-(4-chlorophenoxy)acetyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Triethylamine is often used as a base to neutralize HCl byproducts. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H and ¹³C) to verify hydrogen and carbon environments, including aromatic protons and oxadiazole/acetamide groups.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide).
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- Enzyme inhibition assays (e.g., COX-2, kinases) using fluorometric or colorimetric substrates.
- Antimicrobial testing via broth microdilution (MIC determination).
- Cytotoxicity assays (MTT or resazurin) on cell lines like HEK-293 or HeLa .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Optimization involves:
- Solvent selection : Dichloromethane or DMF improves solubility of intermediates.
- Temperature control : Reflux conditions (40–60°C) balance reactivity and side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Advanced approaches include:
- Molecular docking (AutoDock Vina, Glide) to simulate interactions with target proteins (e.g., COX-2).
- Molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over time.
- QSAR modeling to correlate structural features (e.g., oxadiazole ring electronics) with activity .
Q. How is crystallographic data analyzed to resolve molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and oxadiazole-phenyl groups).
- Hydrogen-bonding networks (N–H⋯O), which stabilize crystal packing.
- Torsional parameters for the acetamide linker, influencing bioavailability .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions arise from assay variability. Mitigation includes:
- Standardized protocols (e.g., fixed incubation times, cell passage numbers).
- Dose-response validation across multiple replicates.
- Orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
Methodological Challenges
Q. How is solubility improved for in vivo studies without altering bioactivity?
Strategies include:
Q. What analytical techniques quantify the compound in complex biological matrices?
Advanced quantification employs:
- LC-MS/MS with deuterated internal standards (e.g., d₄-acetamide analog).
- HPLC-UV at λ ~254 nm, optimized with C18 columns (5 µm, 150 mm).
- Validation parameters : Linearity (R² >0.99), LOD/LOQ (ng/mL range), and recovery (>90%) .
Q. How are structure-activity relationships (SARs) systematically explored?
SAR studies involve:
- Analog synthesis : Varying substituents (e.g., replacing ethyl with methyl on the oxadiazole).
- Pharmacophore mapping to identify critical binding motifs (e.g., chlorophenoxy group’s role in hydrophobic interactions).
- Free-Wilson analysis to quantify substituent contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
